molecular formula C16H11BrN2O2S B1192524 CK2-IN-7

CK2-IN-7

Numéro de catalogue: B1192524
Poids moléculaire: 375.24
Clé InChI: BQIQIDNGQSNUJD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CK2-IN-7 is a novel ck2 inhibitor, targeting an allosteric pocket, exhibiting an ic50 of 3.4 μm against purified ck2α in combination with a favorable selectivity profile

Q & A

Basic Research Questions

Q. What biochemical assays are most reliable for assessing CK2-IN-7’s inhibitory activity, and how should they be validated?

  • Methodological Answer : Begin with in vitro kinase inhibition assays using purified CK2 enzyme. Use ATP-concentration curves to determine IC50 values under standardized conditions (e.g., 10 mM ATP). Validate assays via positive controls (e.g., CX-4945) and replicate experiments across ≥3 independent trials. Include kinetic analysis (e.g., Lineweaver-Burk plots) to confirm competitive/non-competitive inhibition .
  • Table 1 : Key Assay Parameters

ParameterRecommendationRationale
ATP Concentration10 mMMimics physiological conditions
Replicates≥3 trialsReduces variability
ControlsCX-4945, DMSOBenchmark inhibitor & solvent control

Q. How should researchers structure a literature review to identify gaps in this compound’s mechanistic studies?

  • Methodological Answer : Use Boolean operators (AND/OR/NOT) in PubMed/Scopus with terms like “this compound” + “kinase inhibition” + “cancer models.” Prioritize primary literature (2015–2025) and filter for studies reporting structural data (e.g., X-ray crystallography). Map contradictions in reported binding affinities using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s IC50 values across different cellular models?

  • Methodological Answer : Perform meta-analysis of published IC50 data, stratifying by cell type (e.g., leukemic vs. solid tumor lines) and assay conditions (e.g., serum concentration). Use statistical tests (ANOVA, Tukey’s HSD) to identify confounding variables. Validate hypotheses via isogenic cell lines with controlled CK2 expression .
  • Table 2 : Common Confounders in IC50 Discrepancies

FactorImpactMitigation Strategy
Serum proteinsBinds compound, reduces bioavailabilityUse serum-free conditions or adjust dosing
Cell permeabilityVaries by lineageMeasure intracellular drug levels via LC-MS

Q. What strategies optimize this compound’s selectivity profile against off-target kinases?

  • Methodological Answer : Screen against kinase panels (e.g., DiscoverX KINOMEscan) to identify off-targets. Use structural modeling (e.g., AutoDock Vina) to predict binding interactions. Synthesize analogs with modified hinge-binding regions (e.g., pyrazolo[1,5-a]pyrimidine cores) and retest selectivity .

Q. How can multi-omics data be integrated to elucidate this compound’s downstream effects in complex biological systems?

  • Methodological Answer : Combine RNA-seq (differential gene expression), phosphoproteomics (kinase substrate identification), and metabolomics (pathway enrichment). Use tools like STRING for network analysis and GSEA for pathway scoring. Validate findings via CRISPR-Cas9 knockout of predicted CK2-dependent nodes .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of hypotheses about this compound’s therapeutic potential?

  • Answer : Apply the FINER framework :

  • Feasible : Ensure access to this compound analogs and relevant disease models.
  • Novel : Address gaps (e.g., synergy with immunotherapy).
  • Ethical : Use animal models compliant with ARRIVE guidelines.
  • Relevant : Align with unmet needs (e.g., chemotherapy-resistant cancers) .

Q. How should researchers document experimental protocols for reproducibility?

  • Answer : Follow Materials & Methods guidelines:

  • Describe compound synthesis (e.g., HPLC purity ≥95%), storage conditions (−80°C in DMSO).
  • Specify instrument parameters (e.g., plate reader wavelength, excitation/emission filters).
  • Deposit raw data in repositories like Zenodo with DOIs .

Q. Data Contradiction & Validation

Q. What steps mitigate bias when interpreting conflicting data on this compound’s cytotoxicity?

  • Answer :

Blind Analysis : Encode samples to prevent observer bias.

Orthogonal Assays : Cross-validate MTT results with apoptosis markers (e.g., Annexin V).

Peer Review : Pre-publish methods on protocols.io for community feedback .

Propriétés

Formule moléculaire

C16H11BrN2O2S

Poids moléculaire

375.24

Nom IUPAC

4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid

InChI

InChI=1S/C16H11BrN2O2S/c17-12-3-1-2-11(8-12)14-9-22-16(19-14)18-13-6-4-10(5-7-13)15(20)21/h1-9H,(H,18,19)(H,20,21)

Clé InChI

BQIQIDNGQSNUJD-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(NC2=NC(C3=CC=CC(Br)=C3)=CS2)C=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CK2-IN-7;  CK2 IN7;  CK2IN7

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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